An In-depth Technical Guide to [2-(Aminocarbonyl)ethyl] Methanethiosulfonate (MTS-ACE) for Cysteine Modification in Research and Drug Discovery
An In-depth Technical Guide to [2-(Aminocarbonyl)ethyl] Methanethiosulfonate (MTS-ACE) for Cysteine Modification in Research and Drug Discovery
This guide provides a comprehensive technical overview of [2-(Aminocarbonyl)ethyl] Methanethiosulfonate (MTS-ACE), a valuable tool for researchers, scientists, and drug development professionals. MTS-ACE is a sulfhydryl-reactive compound used for the specific modification of cysteine residues in proteins and other biomolecules. This document will delve into its chemical properties, mechanism of action, and practical applications, offering detailed protocols and insights to facilitate its effective use in the laboratory.
Introduction to Methanethiosulfonate (MTS) Reagents
Methanethiosulfonate (MTS) reagents are a class of compounds renowned for their high reactivity and specificity towards sulfhydryl groups (-SH) found in cysteine residues. This characteristic makes them indispensable for studying protein structure and function. The fundamental reaction involves the formation of a disulfide bond between the MTS reagent and the cysteine thiol, a process that is both rapid and efficient under mild conditions. This targeted modification allows for the introduction of various functionalities, including charged groups, fluorescent probes, and spin labels, into proteins at specific sites.
One of the key methodologies employing MTS reagents is the Substituted-Cysteine Accessibility Method (SCAM). SCAM is a powerful technique used to map the topology of membrane proteins, such as ion channels, by systematically introducing cysteine residues and assessing their accessibility to MTS reagents of varying properties (e.g., charge and size). The reactivity of an MTS reagent with an engineered cysteine provides information about the local environment of that residue, including its exposure to the aqueous solvent and its position within the protein structure.
[2-(Aminocarbonyl)ethyl] Methanethiosulfonate (MTS-ACE): A Neutral MTS Reagent
[2-(Aminocarbonyl)ethyl] Methanethiosulfonate, also known as MTS-ACE, is a neutral, or uncharged, MTS reagent. This neutrality is a key feature, as it allows for the probing of cysteine accessibility without introducing a net charge that could perturb the protein's electrostatic environment and function.
Chemical Properties of MTS-ACE:
| Property | Value |
| CAS Number | 351422-29-2[1] |
| Molecular Formula | C4H9NO3S2[1] |
| Molecular Weight | 183.25 g/mol [1] |
| Appearance | White to off-white solid |
| Solubility | Sparingly soluble in water and DMSO |
Mechanism of Cysteine Modification
The reaction of MTS-ACE with a cysteine residue proceeds via a nucleophilic attack of the thiolate anion (S⁻) of the cysteine on the sulfur atom of the methanethiosulfonate group. This results in the formation of a mixed disulfide bond and the release of methanesulfinic acid.
Reaction Workflow:
Caption: Covalent modification of a cysteine residue by MTS-ACE.
Experimental Protocols
General Handling and Storage of MTS-ACE
MTS reagents, including MTS-ACE, are sensitive to moisture and can hydrolyze in aqueous solutions.[2] Proper handling and storage are crucial for maintaining their reactivity.
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Storage: Store MTS-ACE desiccated at -20°C.[2]
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Preparation of Stock Solutions: Prepare stock solutions immediately before use.[2] Anhydrous dimethyl sulfoxide (DMSO) is a suitable solvent for preparing concentrated stock solutions.
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Stability in Aqueous Solutions: While solutions in distilled water may be stable for a few hours at 4°C, it is recommended to use them promptly after preparation.[2] The stability of MTS reagents decreases in buffered solutions.[2]
Step-by-Step Protocol for Protein Labeling with MTS-ACE
This protocol provides a general guideline for labeling a purified protein containing an accessible cysteine residue with MTS-ACE. Optimization of reaction conditions may be necessary for specific proteins.
Materials:
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Purified protein with a free cysteine residue
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MTS-ACE
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Anhydrous DMSO
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Reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.2-7.4)
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Reducing agent (e.g., Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP))
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Desalting column or dialysis equipment
Procedure:
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Protein Preparation:
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Ensure the protein of interest has at least one accessible cysteine residue for modification. If necessary, introduce a cysteine at a specific site using site-directed mutagenesis.
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If the protein contains disulfide bonds that need to be reduced to expose the target cysteine, treat the protein with a reducing agent like DTT or TCEP.
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Remove the reducing agent completely before adding MTS-ACE, as it will compete for the reagent. This can be achieved using a desalting column or dialysis against the reaction buffer.
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Preparation of MTS-ACE Stock Solution:
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Allow the vial of MTS-ACE to warm to room temperature before opening to prevent moisture condensation.
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Prepare a fresh stock solution of MTS-ACE in anhydrous DMSO (e.g., 10-100 mM). Vortex briefly to ensure complete dissolution.
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Labeling Reaction:
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Dilute the protein to the desired concentration in the reaction buffer. A typical protein concentration is in the micromolar range.
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Add the MTS-ACE stock solution to the protein solution to achieve the desired final concentration. A 10- to 20-fold molar excess of MTS-ACE over the protein is a common starting point.
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Incubate the reaction mixture at room temperature or 4°C. The reaction time can vary from a few minutes to several hours, depending on the reactivity of the cysteine residue. Monitor the reaction progress if possible.
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Quenching the Reaction (Optional):
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To stop the labeling reaction, a small molecule thiol, such as free cysteine or β-mercaptoethanol, can be added to the reaction mixture to consume any unreacted MTS-ACE.
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Removal of Excess Reagent:
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Separate the labeled protein from unreacted MTS-ACE and the methanesulfinic acid byproduct using a desalting column, spin filtration, or dialysis against an appropriate buffer.
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Verification of Labeling:
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Confirm the successful modification of the protein using techniques such as mass spectrometry to detect the mass shift corresponding to the addition of the MTS-ACE moiety.
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Protein Labeling Workflow:
Caption: Step-by-step workflow for protein labeling with MTS-ACE.
Quantitative Analysis of MTS-ACE Modification by Mass Spectrometry
Mass spectrometry (MS) is a powerful tool for the characterization and quantification of protein modifications.[3] A typical bottom-up proteomics workflow can be adapted to analyze MTS-ACE labeled proteins.
Workflow for MS Analysis:
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Sample Preparation:
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The MTS-ACE labeled protein is denatured, reduced (to break any remaining disulfide bonds), and alkylated (to cap all cysteines, preventing disulfide bond reformation).
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The protein is then digested into smaller peptides using a protease, typically trypsin.
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Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
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The resulting peptide mixture is separated by liquid chromatography and analyzed by tandem mass spectrometry.
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In the mass spectrometer, peptides are ionized, and their mass-to-charge ratios are measured (MS1 scan).
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Selected peptides are then fragmented, and the masses of the fragments are measured (MS/MS scan).
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Data Analysis:
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The MS/MS spectra are searched against a protein sequence database to identify the peptides.
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The mass of the MTS-ACE modification is added as a variable modification on cysteine residues in the search parameters.
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The identification of a peptide with the expected mass shift on a cysteine residue confirms the labeling event.
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Quantitative analysis can be performed using label-free or label-based methods to determine the stoichiometry of modification.
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Mass Spectrometry Data Analysis Workflow:
Caption: Workflow for the analysis of MTS-ACE labeled proteins by mass spectrometry.
Applications in Drug Development
The ability of MTS-ACE to specifically and covalently modify cysteine residues makes it a valuable tool in various stages of drug discovery and development.
Target Validation and Mechanistic Studies
By introducing a cysteine residue at a specific site within a target protein, researchers can use MTS-ACE to probe the accessibility and functional importance of that region. A change in protein function upon modification can provide evidence for the role of that site in the protein's activity. This approach is particularly useful for validating drug binding sites and understanding the mechanism of action of small molecule inhibitors.
Covalent Drug Discovery
There is a growing interest in the development of targeted covalent inhibitors (TCIs) in medicinal chemistry.[4] TCIs can offer advantages such as increased potency and prolonged duration of action. MTS-ACE can be used in the early stages of covalent drug discovery to identify reactive cysteine residues on a target protein that could be targeted by a covalent warhead. Screening for changes in protein function or stability after MTS-ACE modification can help prioritize cysteine residues for the design of novel covalent inhibitors.
Fragment-Based Screening
In fragment-based drug discovery, small, low-affinity molecules ("fragments") are screened for binding to a target protein. Covalent fragment screening has emerged as a powerful approach to identify starting points for the development of potent inhibitors. While not a fragment itself, MTS-ACE can be used in a complementary fashion to identify accessible and reactive cysteines that could be targeted by electrophilic fragments.
Conclusion
[2-(Aminocarbonyl)ethyl] Methanethiosulfonate (MTS-ACE) is a versatile and powerful tool for the selective modification of cysteine residues. Its neutral charge allows for the probing of protein structure and function with minimal electrostatic perturbation. The detailed protocols and workflows provided in this guide are intended to empower researchers, scientists, and drug development professionals to effectively utilize MTS-ACE in their studies. From fundamental investigations of protein topology to the discovery of novel covalent therapeutics, MTS-ACE continues to be a valuable reagent in the chemical biology toolbox.
References
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Substituted Cysteine Modification and Protection with n-Alkyl-MTS Reagents Quantifies Steric Changes Induced by a Mutation in Anesthetic Binding Sites on GABA Type A Receptors. (n.d.). PMC. Retrieved from [Link]
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A novel quantitative proteomics workflow by isobaric terminal labeling. (n.d.). ScienceDirect. Retrieved from [Link]
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MTS reagents. (n.d.). Interchim. Retrieved from [Link]
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Protein labeling protocol. (n.d.). Abberior Instruments. Retrieved from [Link]
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A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics. (n.d.). PMC. Retrieved from [Link]
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A Detailed Workflow of TMT-Based Quantitative Proteomics. (n.d.). MtoZ Biolabs. Retrieved from [Link]
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Quantitative Protein Analysis by Mass Spectrometry. (n.d.). Springer Nature Experiments. Retrieved from [Link]
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Chemoproteomic methods for covalent drug discovery. (n.d.). PMC. Retrieved from [Link]
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TMT Labeling for Optimized Sample Preparation in Quantitative Proteomics. (n.d.). MtoZ Biolabs. Retrieved from [Link]
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Selective cysteine modification of metal-free human metallothionein 1a and its isolated domain fragments: Solution structural properties revealed via ESI-MS. (n.d.). PMC. Retrieved from [Link]
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Mass Spectrometric Characterization of Protein Modification by the Products of Non-Enzymatic Oxidation of Linoleic Acid. (n.d.). PMC. Retrieved from [Link]
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The Ascension of Targeted Covalent Inhibitors. (2022, April 19). Journal of Medicinal Chemistry. Retrieved from [Link]
